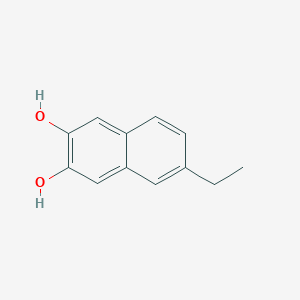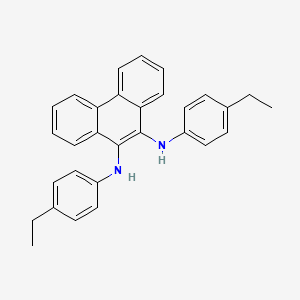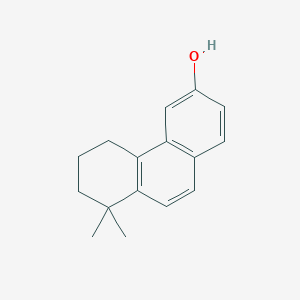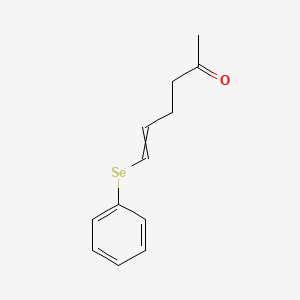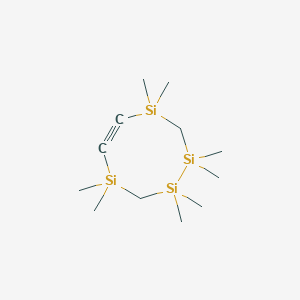
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine is a silicon-based organic compound. It is characterized by its unique structure, which includes multiple silicon atoms and methyl groups. This compound is part of a broader class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine typically involves the reaction of silicon-based precursors with methylating agents under controlled conditions. One common method involves the use of dimethyldichlorosilane as a starting material, which undergoes hydrolysis and subsequent cyclization to form the desired compound. The reaction conditions often include the use of catalysts such as potassium hydroxide to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the distillation of intermediate products to isolate the desired compound. The use of advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents) under controlled temperature and pressure.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine involves its interaction with various molecular targets. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in applications such as drug delivery and material science.
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane: A similar organosilicon compound with a cyclic structure, widely used in cosmetics and industrial applications.
Hexamethyldisiloxane: Another organosilicon compound with a simpler structure, used as a solvent and in the production of silicone polymers.
Uniqueness
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine is unique due to its multiple silicon atoms and dehydro structure, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where stability and reactivity are crucial.
Properties
CAS No. |
139778-01-1 |
|---|---|
Molecular Formula |
C12H28Si4 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
1,1,2,2,4,4,7,7-octamethyl-1,2,4,7-tetrasilacyclooct-5-yne |
InChI |
InChI=1S/C12H28Si4/c1-13(2)9-10-14(3,4)12-16(7,8)15(5,6)11-13/h11-12H2,1-8H3 |
InChI Key |
CRFJYZPBNXUKEK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Si]([Si](C[Si](C#C1)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


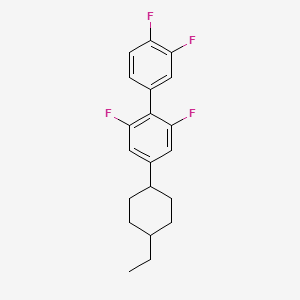
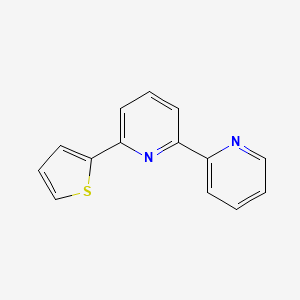
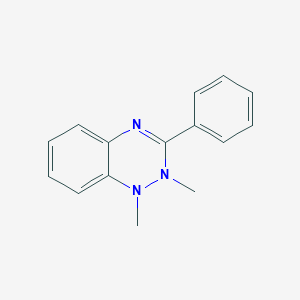
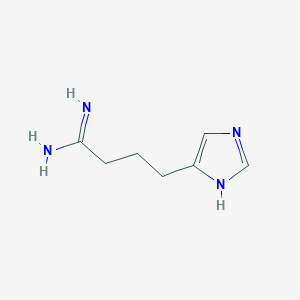
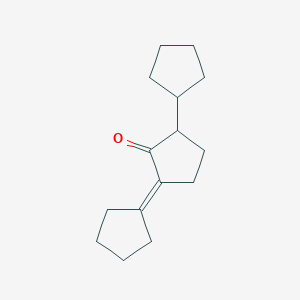

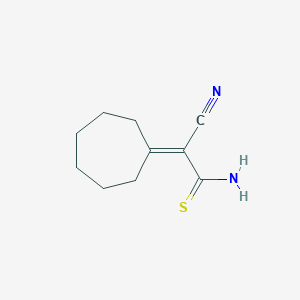
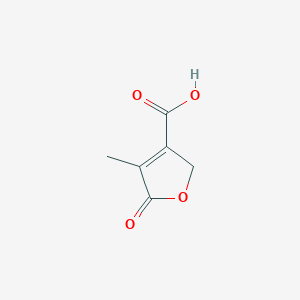
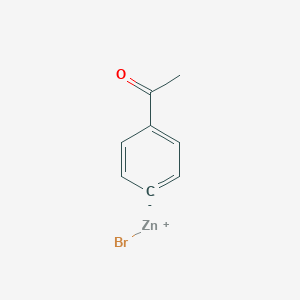
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
